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Introduction

Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a pleiotropic protein
involved in a myriad of biological processes, including cell proliferation, differentiation,
angiogenesis, and wound healing.[1][2] The peptide fragment FGF basic (93-110), also
identified as FK18, has emerged as a molecule of significant interest, particularly for its
neuroprotective properties.[3][4] This document provides detailed application notes and
experimental protocols for laboratory techniques involving FGF basic (93-110), focusing on its
role in neuroprotection.

Applications

The primary application of FGF basic (93-110) in a research and drug development context is
its potent neuroprotective activity. It has been shown to protect neuronal cells from excitotoxic
and ischemic injury.[4][5] This makes it a valuable tool for studying the mechanisms of neuronal
cell death and for the development of potential therapeutics for neurodegenerative diseases
and ischemic stroke.[3][4]

Neuroprotection Against Ischemic Injury
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FGF basic (93-110) has been demonstrated to significantly increase the viability of neuronal
cells and attenuate apoptosis following oxygen-glucose deprivation (OGD), an in vitro model for
ischemia.[3][6] It has also shown protective effects in in vivo models of retinal ischemia-

reperfusion injury.[4]

Signaling Pathway

The neuroprotective effects of FGF basic (93-110) are primarily mediated through the activation
of the PI3K/Akt signaling pathway.[1][4] Upon binding to its receptor, FGF basic (93-110)
triggers the phosphorylation and activation of Akt. Activated Akt, in turn, modulates the
expression of downstream apoptosis-related proteins, leading to increased cell survival.
Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic
protein Bax, thereby inhibiting the mitochondrial apoptosis pathway.[4]
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FGF basic (93-110) neuroprotective signaling pathway.

Data Presentation

The following tables summarize quantitative data from representative experiments evaluating
the neuroprotective effects of FGF basic (93-110).
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Concentration (pg/mL)

Cell Viability (%) vs. OGD Control[7]

0 (OGD Control) 100

1 115+5.2

10 135+6.8

50 128+ 6.1

100 125+5.9

RS Percentage of Apoptotic Cells (TUNEL
Assay)[4]

Control 52+1.1

Glutamate (Excitotoxicity) 26.8+1.1

Glutamate + FK18 (10 pg/mL) 19.3+1.6

Treatment Bcl-2/Bax Ratio (relative to control)[4]
Control 1.00

Glutamate 0.45+£0.08

Glutamate + FK18 (10 pg/mL) 0.85+0.12

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells

This protocol simulates ischemic conditions in vitro.
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Preparation

Seed SH-SY5Y cells in 96-well plates

!

Culture to 70-80% confluency

!

Prepare glucose-free DMEM

OGD Irjduction

Wash cells twice with PBS

l

Add glucose-free DMEM Add FGF basic (93-110) to OGD medium

!

Incubate in hypoxic chamber
(95% N2, 5% CO2) for 4-6 hours

Replace with normal glucose-containing medium
Incubate under normoxic conditions for 12-24 hours

Perform cell viability and apoptosis assays
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Workflow for Oxygen-Glucose Deprivation (OGD).
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Materials:

e SH-SY5Y neuroblastoma cells

o Complete culture medium (e.g., DMEM/F12 with 10% FBS)
e Glucose-free DMEM

e Phosphate-Buffered Saline (PBS)

e 96-well culture plates

e Hypoxic chamber or tri-gas incubator (95% Nz, 5% CO2)
Procedure:

e Seed SH-SY5Y cells in 96-well plates at an appropriate density and culture until they reach
70-80% confluency.[5]

e Prepare fresh glucose-free DMEM.

e Remove the culture medium and wash the cells twice with sterile PBS to remove residual
glucose.[5]

¢ Add the glucose-free DMEM to the cells. For treatment groups, add FGF basic (93-110) to
the desired final concentration.

e Place the plate in a hypoxic chamber or a tri-gas incubator set to 95% N2 and 5% CO: at
37°C for the desired OGD duration (e.g., 4-6 hours).[5]

» (Optional Reperfusion) After OGD, remove the glucose-free medium and replace it with
normal, glucose-containing culture medium. Return the plate to a standard incubator (95%
air, 5% COg2) for a reperfusion period (e.g., 12-24 hours).[5]

e Proceed with cell viability or apoptosis assays.

Cell Viability (MTS Assay)

Materials:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cinepazide_Treatment_in_a_SH_SY5Y_Oxygen_Glucose_Deprivation_Model.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cinepazide_Treatment_in_a_SH_SY5Y_Oxygen_Glucose_Deprivation_Model.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cinepazide_Treatment_in_a_SH_SY5Y_Oxygen_Glucose_Deprivation_Model.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cinepazide_Treatment_in_a_SH_SY5Y_Oxygen_Glucose_Deprivation_Model.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Cells cultured in a 96-well plate
e MTS reagent solution

e Microplate reader

Procedure:

e Following the OGD/reperfusion and treatment period, add 20 pL of MTS solution to each well
of the 96-well plate.[8]

e Incubate the plate for 1-4 hours at 37°C.[8]
e Measure the absorbance at 490 nm using a microplate reader.[8]

o Express cell viability as a percentage of the control group.

Apoptosis Detection (TUNEL Assay)

Materials:

Cells cultured on coverslips or in chamber slides

4% Paraformaldehyde in PBS (Fixative)

0.25% Triton X-100 in PBS (Permeabilization Reagent)

TUNEL reaction mixture (containing TdT and labeled dUTP)

Fluorescence microscope

Procedure:

o After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at
room temperature.[9]

e Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20
minutes at room temperature.[9]
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¢ \Wash the cells with PBS.

¢ Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified
chamber, protected from light.[9]

e Wash the cells to remove unincorporated nucleotides.
o Counterstain the nuclei with a suitable dye (e.g., DAPI).

o Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-
positive cells will exhibit bright green fluorescence in the nucleus.

Western Blot for Akt Phosphorylation

Materials:

» Treated cells

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Protein assay kit (e.g., BCA)

o SDS-PAGE gels and electrophoresis apparatus

o PVDF membrane and transfer apparatus

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (anti-phospho-Akt and anti-total-Akt)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Lyse the cells in lysis buffer on ice.
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Determine the protein concentration of the lysates.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
Apply the chemiluminescent substrate and capture the signal using an imaging system.

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein
loading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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